ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate
Overview
Description
Ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate typically involves multiple steps. One common method involves the reaction of 3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide (H2O2) in the presence of sulfuric acid (H2SO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: H2O2 in H2SO4
Reduction: SnCl2 in HCl
Substitution: NaOH in water
Major Products
Oxidation: Formation of nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of carboxylic acid derivatives
Scientific Research Applications
Ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and density.
Mechanism of Action
The mechanism of action of ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitro-1,2,5-oxadiazol-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
Ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and bioactive molecules.
Properties
IUPAC Name |
ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazol-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N9O4/c1-2-21-4(20)3-19-10(6-8(12)18-23-16-6)13-9(14-19)5-7(11)17-22-15-5/h2-3H2,1H3,(H2,11,17)(H2,12,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONRIVPDBNWQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)C2=NON=C2N)C3=NON=C3N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N9O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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